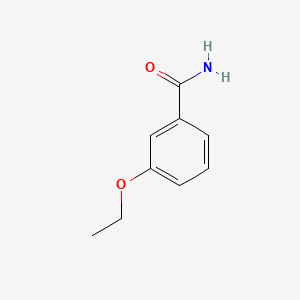

3-Ethoxybenzamide

Beschreibung

Historical Overview of Benzamide (B126) Derivatives in Scientific Inquiry

Benzamide derivatives have a long history in scientific research, particularly in the field of medicinal chemistry. These compounds, featuring a benzamide backbone, have been extensively studied for their diverse pharmacological properties ontosight.aiontosight.aiontosight.ai. Early research explored their potential in various therapeutic areas, including infectious diseases, neuroscience, and oncology ontosight.ai. The core benzamide structure serves as a versatile scaffold, allowing for the introduction of different substituents to modulate biological activity mdpi.com.

Historically, benzamides have been recognized as useful building blocks in organic synthesis, facilitating the formation of amide bonds crucial in many biological processes and serving as intermediates for synthesizing various biologically active molecules mdpi.comresearchgate.net. Their stability and relative ease of synthesis from commercially available starting materials have contributed to their widespread use in research researchgate.net.

Specific benzamide derivatives have demonstrated a range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties mdpi.comresearchgate.netnih.gov. Some substituted benzamides, such as sulpiride (B1682569) and amisulpride, gained attention in the late 1970s for their proposed dopaminergic antidepressant action and efficacy in treating conditions like dysthymia and the negative symptoms of schizophrenia nih.gov. This historical research into substituted benzamides highlights their significance in the development of therapeutic agents targeting the central nervous system nih.gov.

Furthermore, benzamide derivatives have been investigated for their potential as enzyme inhibitors, including carbonic anhydrase and acetylcholinesterase researchgate.netnih.gov. The exploration of benzamides in stereochemical studies using circular dichroism also marks a historical application, leveraging the well-defined geometry of the benzamide chromophore researchgate.net.

Significance of the Ethoxy Substituent in Chemical Biology

The ethoxy group (CH3CH2O-) is a common functional group in organic chemistry and plays a significant role in modulating the properties of chemical compounds, including those of biological interest fiveable.me. Its presence can influence various aspects of a molecule's behavior in biological systems, such as solubility, lipophilicity, and metabolic fate ontosight.ainih.govbiomedres.us.

Metabolism is another key area where the ethoxy group's significance is evident. The ethoxy group can be a site of metabolic transformation, often undergoing O-dealkylation by enzymes like cytochrome P450 ontosight.ainih.govcapes.gov.br. This metabolic cleavage can alter the compound's activity, half-life, and excretion nih.gov. Studies on other ethoxy-containing compounds, such as 7-ethoxycoumarin, have demonstrated that modifications to the ethoxy group can influence metabolic stability nih.gov.

The position of the ethoxy substituent on an aromatic ring can also be important, influencing electronic and steric properties that affect interactions with biological targets and metabolic enzymes nih.gov. The ethoxy group can participate in intermolecular interactions, such as hydrogen bonding, which can be critical for binding to proteins and other biomolecules ontosight.aistereoelectronics.org.

Contemporary Research Trajectories for 3-Ethoxybenzamide

Contemporary research involving this compound and related structures continues to explore its potential in various scientific domains. Given its benzamide core and ethoxy substituent, research trajectories often align with the broader applications of benzamide derivatives while investigating the specific influence of the meta-ethoxy group.

One area of ongoing research for benzamide derivatives is their potential as therapeutic agents, including applications in oncology, neuroscience, and infectious diseases ontosight.aiontosight.ai. The design and synthesis of new benzamide derivatives with tailored biological activities remain active areas of investigation ontosight.ai.

While specific detailed research findings for this compound itself in contemporary studies are less extensively documented in the provided search results compared to some other benzamide derivatives, its structure suggests potential avenues of research based on the known activities of related compounds. For example, other ethoxy-substituted benzamides, such as 2-ethoxybenzamide (B1671398) (ethenzamide), have been studied for their pharmacological effects, including analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX-1) activity mdpi.com. Ethenzamide has also been investigated for its effects on melanin (B1238610) synthesis nih.gov.

Research into the solid-state properties of related ethoxybenzamide derivatives, such as ethenzamide, through cocrystallization studies, highlights efforts to improve physicochemical properties like solubility and stability, which are critical for pharmaceutical development researchgate.netresearchgate.netresearchgate.net. This suggests that similar investigations could be relevant for this compound to optimize its material properties for potential applications.

The use of computational methods, such as molecular docking and dynamics simulations, is a contemporary approach used to understand the interaction of benzamide derivatives with biological targets, as seen in studies involving other ethoxy-substituted benzamides interacting with enzymes like p300 histone acetyltransferase tandfonline.com. These methods can help elucidate the molecular mechanisms underlying the activity of compounds like this compound.

Furthermore, the role of the ethoxy group in influencing pharmacokinetic properties, including metabolism, remains a relevant area of study in contemporary drug design ontosight.ainih.gov. Understanding how the ethoxy group in this compound affects its absorption, distribution, metabolism, and excretion is crucial for assessing its potential as a drug candidate or a probe in chemical biology studies.

The synthesis of benzamide derivatives with specific substituents, including ethoxy groups, for the evaluation of their inhibitory activities against various enzymes, such as tyrosinase or cholinesterases, represents another contemporary research trajectory nih.govresearchgate.netvjs.ac.vn. Structure-activity relationship studies are commonly employed to understand how the position and nature of substituents, like the ethoxy group at the meta position, influence biological activity researchgate.net.

Research Findings and Data

While extensive specific data solely on this compound's biological activity was not prominently available in the provided search results, the research on related benzamide and ethoxy-substituted compounds offers insights into potential areas of investigation for this compound.

Studies on other benzamide derivatives have reported inhibitory activities against various enzymes. For example, certain benzamide derivatives showed potent tyrosinase inhibitory activity with IC50 values in the low micromolar range vjs.ac.vn. Other benzamides have demonstrated inhibitory potential against hCA I, hCA II, and AChE enzymes at nanomolar levels nih.gov.

Research on ethenzamide (2-ethoxybenzamide) has provided data on its solubility in various solvents across different temperatures researchgate.net.

Studies investigating the interaction of ethoxy-substituted benzamides with proteins like p300 HAT have utilized docking scores and binding free energy calculations to understand their activation mechanisms tandfonline.com.

These examples from related compounds illustrate the types of detailed research findings and data that are relevant to the study of ethoxybenzamide derivatives and could be pursued for this compound to understand its specific properties and potential applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOYNKFWOCOOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204430 | |

| Record name | m-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55836-69-6 | |

| Record name | 3-Ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55836-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-ethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXQ2ZWQ74W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3 Ethoxybenzamide and Analogues

Conventional Synthetic Pathways to 3-Ethoxybenzamide

Conventional synthesis of this compound typically involves the formation of the amide bond or the introduction of the ethoxy group onto a pre-formed benzamide (B126) structure.

Amidation Reactions of 3-Ethoxybenzoic Acid Derivatives

A primary route to synthesize this compound involves the amidation of 3-ethoxybenzoic acid derivatives. This approach utilizes 3-ethoxybenzoic acid (PubChem CID: 12126) or its activated forms, such as acid chlorides or esters, as starting materials. The amidation reaction involves the coupling of these activated carboxylic acid derivatives with an amine source, typically ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521), to form the amide functional group.

For instance, the formation of a complex molecule containing a this compound moiety has been reported through the coupling of 3-ethoxybenzoyl chloride (derived from 3-ethoxybenzoic acid) with amines. Another example illustrating the amidation of a 3-substituted benzoic acid involves the reaction of 3-(2-(1,3-dioxan-2-yl)ethoxy)benzoic acid with an amine in the presence of a formamide (B127407) catalyst. These examples demonstrate the feasibility of forming the benzamide linkage at the meta position using activated 3-ethoxybenzoic acid precursors.

O-Alkylation Reactions of Salicylamide (B354443) Analogues

Another conventional strategy involves the O-alkylation of hydroxyl-substituted benzamides. While direct published examples detailing the O-alkylation of 3-hydroxybenzamide (B181210) (PubChem CID: 342403) specifically to yield this compound were not prominently found in the search results, the O-alkylation of its isomer, salicylamide (2-hydroxybenzamide, PubChem CID: 5147), to produce ethenzamide (2-ethoxybenzamide, PubChem CID: 3282) is a well-documented process that exemplifies this methodology.

The Williamson ether synthesis is a cornerstone for the production of 2-ethoxybenzamide (B1671398) (ethenzamide) via the alkoxylation of salicylamide using ethylating agents like diethyl sulfate (B86663). A typical protocol involves reacting salicylamide with diethyl sulfate in the presence of a base like sodium hydroxide in an ethanolic solution. This reaction proceeds via the deprotonation of the phenolic hydroxyl group of salicylamide, followed by nucleophilic attack on the ethylating agent. While this specific example is for the ortho isomer, the underlying principle of O-alkylation of a hydroxyl group adjacent to an amide on a benzene (B151609) ring is applicable to the synthesis of this compound from 3-hydroxybenzamide, provided appropriate reaction conditions and ethylating agents are employed.

Advancements in Green Chemistry for this compound Synthesis

In recent years, efforts have been directed towards developing more environmentally friendly synthetic routes for chemical compounds. Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to cleaner reactions and improved yields compared to conventional heating. The application of microwave energy to the synthesis of benzamide derivatives, including O-alkylation reactions, has been explored.

Studies on the microwave-assisted synthesis of ethenzamide (2-ethoxybenzamide) from salicylamide provide relevant examples of this technique. Microwave irradiation has been shown to drastically shorten reaction times for the O-alkylation of salicylamide. For instance, a solvent-free system utilizing potassium carbonate and tetrabutylammonium (B224687) bromide (TBAB) as a catalyst under microwave irradiation achieved a high yield of ethenzamide in a significantly reduced reaction time compared to conventional methods. While these examples focus on the ortho isomer, they demonstrate the potential of microwave assistance to accelerate the O-alkylation of hydroxybenzamides, which could be extrapolated to the synthesis of this compound.

Ultrasonic-Assisted Synthetic Methodologies

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields through acoustic cavitation. The application of sonochemical methods in organic synthesis, including amidation and alkylation reactions, has gained attention.

Similar to microwave synthesis, ultrasonic irradiation has been investigated for the synthesis of ethenzamide from salicylamide. Ultrasound-assisted phase transfer catalysis in water has been shown to provide high yields of ethenzamide within a short reaction time. These findings suggest that ultrasonic irradiation can effectively promote the O-alkylation of hydroxybenzamides under milder conditions, offering a potentially greener route for the synthesis of this compound.

Phase Transfer Catalysis in Aqueous and Solvent-Free Systems

Phase transfer catalysis (PTC) is a technique that facilitates reactions between reactants located in immiscible phases by transferring one of the reactants across the interface using a catalyst. PTC is particularly valuable in green chemistry as it often allows the use of water as a solvent or even solvent-free conditions, reducing the need for organic solvents.

PTC has been successfully applied to the synthesis of ethenzamide (2-ethoxybenzamide) via the O-alkylation of salicylamide. Studies have demonstrated efficient ethenzamide synthesis using PTC under solvent-free conditions and in aqueous media. The use of catalysts such as tetrabutylammonium bromide (TBAB) has been effective in promoting these reactions, leading to good yields. The principles of PTC, enabling reactions between substrates in different phases, are directly applicable to the synthesis of this compound, particularly for the O-alkylation of 3-hydroxybenzamide or amidation reactions involving salts of 3-ethoxybenzoic acid in biphasic systems.

Strategies for Chemical Derivatization of the Benzamide Scaffold

The benzamide scaffold is amenable to various chemical modifications, allowing for the synthesis of a wide range of analogues with potentially altered properties. These strategies include modifications to the substitution pattern on the aromatic ring, functional group interconversions, incorporation of heterocyclic moieties, and modifications at the amide nitrogen.

Modifications to the substitution pattern on the benzamide aromatic ring can significantly influence the compound's physical, chemical, and biological properties ontosight.aiontosight.ai. Introducing different functional groups at various positions (ortho, meta, or para) can affect electron density, steric hindrance, and potential intermolecular interactions like hydrogen bonding ontosight.aiacs.org. For instance, studies on benzamide derivatives have shown that the presence and nature of substituents impact properties such as solubility, melting point, and reactivity ontosight.ai. Electron-withdrawing groups on a benzoic acid co-former, for example, were found to strengthen intermolecular interactions with benzamide in cocrystal formation researchgate.netacs.org.

Functional group modifications can also involve alterations to the amide group itself or other substituents present on the molecule. For example, the amide group can be hydrolyzed or reduced. Derivatization reactions can also be used for analytical purposes, such as the derivatization of monosaccharides with 2-aminobenzamide (B116534) for HPLC analysis researchgate.netnih.gov.

Incorporating heterocyclic moieties into the benzamide structure is another strategy for creating diverse analogues. This can involve attaching heterocyclic rings to the aromatic ring or to the amide nitrogen. For example, 3-Ethoxy-N-pyridin-3-yl-benzamide is an analogue where a pyridin-3-yl group is attached to the amide nitrogen ontosight.ai. This type of modification can introduce new properties and potential interactions with biological targets ontosight.aiontosight.ai.

Modifications at the amide nitrogen, specifically N-alkylation and N-acylation, are important strategies for derivatizing the benzamide scaffold.

N-Alkylation: This involves introducing an alkyl group onto the nitrogen atom of the amide. While the amide nitrogen is less nucleophilic than amine nitrogens, N-alkylation of benzamides can be achieved through various methods. One approach is the borrowing hydrogen (BH) catalysis, which utilizes alcohols as alkylating agents and produces water as the sole byproduct, making it atom-economical acs.org. Transition metal catalysts, such as cobalt nanoparticles or ruthenium-doped hydrotalcites, have been employed for the N-alkylation of benzamides with alcohols acs.orgnih.govrsc.orgacs.org. Palladium catalysts have also been explored for the N-alkylation of benzamides with alcohols chemrxiv.org. These methods often involve the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation of the resulting imine nih.gov.

N-Acylation: This involves introducing an acyl group onto the nitrogen atom of the amide. N-acylation of benzamides can be achieved using acylating agents such as acid chlorides or anhydrides tandfonline.comtandfonline.com. Reactions can be promoted by catalysts like iodine under solvent-free conditions tandfonline.com. N-acyl derivatives of amines, including benzamides, are useful intermediates in organic synthesis and for protecting amino groups tandfonline.comtandfonline.com. N-acylation can also be used to synthesize N-heterocycles organic-chemistry.org.

Cocrystallization as a Strategy for Material Science Applications

Cocrystallization is a crystal engineering technique used to create multicomponent crystalline solids composed of two or more compounds in a defined stoichiometric ratio, held together by non-covalent interactions, primarily hydrogen bonds nih.govworktribe.com. This strategy is increasingly used in material science and pharmaceuticals to modify the physicochemical properties of solid forms without altering the molecular structure of the individual components nih.govworktribe.comf1000research.comnih.gov. Benzamide has been explored as a co-former in cocrystal formation researchgate.netf1000research.comnih.govresearchgate.netnih.govingentaconnect.combenthamdirect.com.

The design of cocrystals relies heavily on understanding and exploiting intermolecular interactions, particularly hydrogen bonding nih.govrsc.org. Etter's hydrogen bond rules provide guiding principles, suggesting that the best hydrogen bond donors and acceptors in the co-former and the target molecule will preferentially interact nih.govrsc.org. Successful cocrystal formation often requires complementary functional groups capable of forming predictable and strong hydrogen bonds nih.govf1000research.comrsc.org. The strength and hierarchy of these interactions are crucial design elements nih.govrsc.org. Computational methods can support the design process by predicting interaction energies and lattice energies researchgate.netacs.org. However, predicting cocrystal formation, especially for compounds like benzamide paired with carboxylic acids, can still be ambiguous researchgate.netnih.gov. Factors beyond primary hydrogen bond synthons, such as secondary interactions and crystal packing forces, also play a significant role researchgate.netacs.org.

Various experimental techniques are employed for the synthesis of cocrystals. Common methods include:

Solvent Evaporation: This involves dissolving the components in a suitable solvent and allowing the solvent to evaporate slowly, leading to crystallization of the cocrystal researchgate.netf1000research.comingentaconnect.combenthamdirect.combiointerfaceresearch.com.

Grinding Techniques: This includes dry grinding and liquid-assisted grinding (LAG), where the components are ground together, sometimes with a small amount of solvent researchgate.netf1000research.combiointerfaceresearch.com.

Slurry Crystallization: In this method, a suspension of the components in a solvent is stirred for an extended period, allowing for the transformation into the cocrystal researchgate.netf1000research.com.

Other methods: Ultrasonication, antisolvent addition, and cooling crystallization are also used researchgate.networktribe.combiointerfaceresearch.com.

The choice of method can influence the outcome of cocrystallization f1000research.com. Characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), infrared spectroscopy (FTIR), and Raman spectroscopy are used to confirm the formation of a new crystalline phase distinct from the starting materials f1000research.comingentaconnect.combenthamdirect.com.

Research findings indicate that cocrystallization with benzamide can enhance the solubility and dissolution rate of poorly soluble compounds f1000research.combenthamdirect.com. For example, cocrystals of ebastine (B1671034) with benzamide showed significantly enhanced solubility and dissolution profiles compared to the pure drug f1000research.com.

Table 1: Common Experimental Methods for Cocrystal Synthesis

| Method | Description |

| Solvent Evaporation | Dissolving components in solvent and allowing slow evaporation. |

| Dry Grinding | Grinding solid components together. |

| Liquid-Assisted Grinding | Grinding solid components with a small amount of solvent. |

| Slurry Crystallization | Stirring a suspension of components in a solvent. |

| Ultrasonication | Using ultrasound to promote cocrystal formation. |

| Antisolvent Addition | Adding a poor solvent to a solution of components to induce crystallization. |

| Cooling Crystallization | Cooling a saturated solution of components to induce crystallization. |

Table 2: Characterization Techniques for Cocrystals

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | Confirm formation of a new crystalline phase. |

| Differential Scanning Calorimetry (DSC) | Determine thermal properties like melting point. |

| Infrared Spectroscopy (FTIR) | Identify functional groups and interactions. |

| Raman Spectroscopy | Provide complementary vibrational information. |

| Scanning Electron Microscopy (SEM) | Visualize crystal morphology. |

Advanced Spectroscopic and Crystallographic Analyses of 3 Ethoxybenzamide and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. sisgeenco.com.br This technique provides detailed insights into molecular conformation, geometry, and the intricate network of non-covalent interactions that dictate the supramolecular architecture.

Determination of Molecular Conformation and Geometry

In related structures, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, the benzamide (B126) moiety is often nearly planar. mdpi.com The ethoxy group, with its C-O-C linkage, will adopt a conformation that minimizes steric hindrance with the adjacent aromatic protons. The bond lengths and angles are expected to fall within standard ranges for sp² and sp³ hybridized carbon, oxygen, and nitrogen atoms. For instance, the C=O bond of the amide is anticipated to be approximately 1.23 Å, and the C-N bond around 1.33 Å. The aromatic C-C bonds will average about 1.39 Å.

Table 1: Expected Bond Lengths and Angles for 3-Ethoxybenzamide

| Parameter | Expected Value |

|---|---|

| C=O Bond Length | ~ 1.23 Å |

| C-N Bond Length | ~ 1.33 Å |

| Aromatic C-C Bond Length | ~ 1.39 Å |

| C-O (ether) Bond Length | ~ 1.37 Å |

| C-N-H Bond Angle | ~ 120° |

Elucidation of Intermolecular Interactions and Supramolecular Assembly

The crystal packing of benzamide derivatives is dominated by a variety of intermolecular interactions, which lead to the formation of complex supramolecular assemblies. researchgate.net The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust hydrogen-bonding networks.

Analysis of Hydrogen Bonding Networks and Packing Arrangements

The hydrogen bonding network is a critical determinant of the crystal structure of amides. In benzamides, the amide groups commonly form centrosymmetric dimers via N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers can then be further linked into chains, sheets, or more complex three-dimensional networks through additional hydrogen bonds or other intermolecular forces. nih.govnih.gov

In the case of this compound, the amide protons can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. The presence of the ethoxy group may introduce additional complexity to the packing, potentially leading to the formation of layered structures where the hydrophobic ethyl groups segregate from the more polar amide and aromatic regions. The specific arrangement will depend on the delicate balance between the strong N-H···O hydrogen bonds and the weaker, but numerous, van der Waals interactions. researchgate.net

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. researchgate.net It is particularly valuable for identifying different crystalline phases, or polymorphs, which are distinct crystal structures of the same chemical compound. rigaku.com Polymorphism is a common phenomenon in organic molecules and can significantly impact a substance's physical properties. mdpi.com

A PXRD pattern is a fingerprint of a crystalline solid. Each polymorph will produce a unique diffraction pattern characterized by a specific set of peak positions (in terms of 2θ) and relative intensities. rigaku.comesrf.fr By comparing the experimental PXRD pattern of a sample of this compound to reference patterns, one can identify the crystalline form present. rigaku.com

This technique is also crucial for phase analysis in mixtures. For instance, if a synthesis yields a mixture of polymorphs, PXRD can be used to identify and quantify the different phases present. nih.govscienceopen.comresearchgate.net Moreover, PXRD is instrumental in monitoring phase transitions that may occur upon changes in temperature, pressure, or during processing, ensuring the desired solid form is maintained. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. vscht.cz By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of molecular bonds, a characteristic spectrum is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound exhibits a series of absorption bands that are characteristic of its constituent functional groups. The NIST gas-phase IR spectrum for this compound provides a reference for these absorptions. nist.gov

Key vibrational modes include:

N-H Stretching: The primary amide group shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the N-H bonds. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹ (around 2980-2850 cm⁻¹). libretexts.orglibretexts.org

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1680-1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is typically found around 1650-1600 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretching: The asymmetric C-O-C stretching of the ethoxy group is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch will appear near 1050 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring occur in the 900-675 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern on the ring. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3500-3300 |

| Aromatic (C-H) | Stretch | ~3100-3000 |

| Alkyl (C-H) | Stretch | ~2980-2850 |

| Amide (C=O) | Stretch (Amide I) | ~1680-1650 |

| Amide (N-H) | Bend (Amide II) | ~1650-1600 |

| Aromatic (C=C) | Stretch | ~1600-1450 |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Ether (C-O-C) | Symmetric Stretch | ~1050 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, serving as a unique "fingerprint." When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the energy of specific molecular vibrations. horiba.comksu.edu.sa This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. ksu.edu.sa

Key vibrational modes for substituted benzamides include:

Amide I Band: Primarily associated with the C=O stretching vibration, this is one of the most characteristic bands in the Raman spectra of amides. aip.org

Aromatic C-C Stretching: The benzene ring exhibits several stretching modes, typically appearing in the 1400-1650 cm⁻¹ region. marmacs.org

C-H Vibrations: These include stretching modes of the aromatic ring protons (around 3000-3100 cm⁻¹) and the aliphatic protons of the ethoxy group (around 2850-3000 cm⁻¹). illinois.edu

Low-Frequency Modes: Vibrations below 400 cm⁻¹, which are often strong in Raman spectra, correspond to larger-scale molecular motions such as the torsion of the ethoxy or amide groups and out-of-plane ring deformations. researchgate.net

The substitution pattern on the benzene ring significantly influences the exact frequencies and intensities of these modes. marmacs.org The meta-position of the ethoxy group in this compound dictates a specific vibrational signature that can be distinguished from its ortho- and para- isomers.

Interactive Table: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3150 - 3350 | Symmetric and asymmetric stretching of the amide N-H bonds. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretching | 2850 - 2980 | Symmetric and asymmetric stretching of the C-H bonds in the CH₃ and CH₂ groups of the ethoxy substituent. |

| Amide I (C=O Stretch) | 1640 - 1680 | Primarily C=O stretching, highly characteristic of the amide group. aip.org |

| Aromatic Ring Stretching (C=C) | 1580 - 1610 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| Aromatic Ring Stretching (C=C) | 1430 - 1480 | Additional in-plane C=C stretching modes of the benzene ring. |

| Amide II | 1510 - 1550 | A mixed mode involving N-H in-plane bending and C-N stretching. |

| CH₂ Bending (Scissoring) | 1440 - 1475 | Bending vibration of the methylene (B1212753) group in the ethoxy substituent. |

| C-O-C Asymmetric Stretching | 1240 - 1280 | Asymmetric stretching of the aryl-ether linkage. |

| C-O-C Symmetric Stretching | 1020 - 1060 | Symmetric stretching of the aryl-ether linkage. |

| Ring Breathing Mode | 990 - 1010 | A symmetric radial expansion and contraction of the benzene ring. |

| Ring Trigonal Bending | 995 - 1015 | In-plane bending of the benzene ring, often coupled with the breathing mode. |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Out-of-plane bending vibrations characteristic of 1,3-disubstituted benzene rings. |

| Low-Frequency Torsional Modes | 100 - 400 | Torsional (twisting) motions of the ethoxy and amide groups relative to the benzene ring. researchgate.net |

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique used to obtain atomic-level information about the structure, conformation, and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are dominated by these interactions, which provide rich structural information. Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and achieve high-resolution spectra.

For this compound, SSNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will have distinct local environments for each atom, leading to different chemical shifts and unique SSNMR spectra.

Characterize Intermolecular Interactions: The chemical shifts of atoms involved in hydrogen bonding, such as the amide proton and nitrogen, are particularly sensitive to the strength and geometry of these bonds. researchgate.net

Determine Molecular Conformation: SSNMR can provide information on torsion angles and the relative orientation of the ethoxy and amide substituents with respect to the benzene ring.

¹³C and ¹H are the most commonly studied nuclei for organic molecules. In a ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiment on this compound, each chemically non-equivalent carbon atom would produce a distinct resonance. The chemical shift of each carbon is highly sensitive to its electronic environment. For instance, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm, while the aromatic carbons will resonate between 110-160 ppm. The aliphatic carbons of the ethoxy group will appear most upfield, typically between 15-70 ppm.

Interactive Table: Predicted ¹³C SSNMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Amide Carbonyl) | 165 - 175 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atom. |

| C3 (Aromatic, attached to -O) | 155 - 160 | The ether oxygen is electron-donating, causing a significant downfield shift (deshielding) for the directly attached carbon. |

| C1 (Aromatic, attached to -CO) | 132 - 138 | The amide group is electron-withdrawing, leading to a moderate downfield shift for the attached carbon. |

| C5 (Aromatic) | 128 - 132 | Aromatic carbon meta to the amide group and ortho to the ethoxy group. |

| C2, C4, C6 (Aromatic) | 112 - 125 | These aromatic carbons are influenced by both substituents, leading to distinct shifts in the upfield region of the aromatic spectrum. |

| -O-C H₂-CH₃ | 62 - 68 | The methylene carbon is directly attached to the electronegative oxygen, resulting in a downfield shift compared to the methyl carbon. |

| -O-CH₂-C H₃ | 14 - 18 | The terminal methyl carbon is the most shielded (upfield) carbon in the molecule. |

Note: These are estimated ranges. Actual values depend on the specific crystal packing, polymorphism, and intermolecular interactions.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For pharmaceutical compounds like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing its solid-state properties.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. netzsch.com The output, a thermogram, plots heat flow against temperature, where endothermic events (heat absorption, e.g., melting) and exothermic events (heat release, e.g., crystallization) appear as peaks. nih.gov

For a crystalline solid like this compound, the most prominent feature in a DSC thermogram is a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum (T_peak) is commonly taken as the melting point, while the onset temperature (T_onset) represents the initiation of melting. The area under the melting peak is proportional to the enthalpy of fusion (ΔH_fus), which is the energy required to break the crystal lattice. These parameters are crucial for purity assessment and polymorph identification, as different crystalline forms will generally have different melting points and enthalpies of fusion. atascientific.com.au

Interactive Table: Representative DSC Data for a Crystalline Organic Compound like this compound

| Parameter | Value | Unit | Description |

| Heating Rate | 10 | °C/min | The rate at which the sample temperature is increased. |

| T_onset (Melting) | 128.5 | °C | The extrapolated onset temperature, indicating the start of the melting transition. |

| T_peak (Melting) | 131.2 | °C | The temperature at which the rate of heat absorption is maximum, often reported as the melting point. researchgate.net |

| ΔH_fus (Enthalpy of Fusion) | 25.8 | kJ/mol | The amount of energy absorbed during the melting process, reflecting the stability of the crystal lattice. |

Note: The values presented are hypothetical and representative for a substituted benzamide and would need to be confirmed experimentally for this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu This technique is essential for determining the thermal stability and decomposition profile of a compound. nih.gov The resulting TGA curve plots the percentage of initial mass remaining against temperature.

A TGA thermogram for this compound would typically show a stable region at lower temperatures where no mass loss occurs. As the temperature increases, a point is reached where the compound begins to decompose, indicated by a sharp drop in mass. The onset temperature of this decomposition is a key indicator of the material's thermal stability. mdpi.com The decomposition may occur in one or multiple steps, which can provide insights into the degradation mechanism. For this compound, decomposition might involve the initial loss of the ethoxy group, followed by the breakdown of the remaining benzamide structure at higher temperatures.

Interactive Table: Representative TGA Data for a Substituted Benzamide

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 30 - 220 | ~0% | Region of Stability: No significant mass loss, indicating the compound is thermally stable. |

| 220 - 350 | ~27% | Step 1: Initial decomposition, potentially corresponding to the loss of the ethoxy group (-OC₂H₅). |

| 350 - 500 | ~45% | Step 2: Further fragmentation of the benzamide ring structure. |

| > 500 | > 95% | Final Residue: Near complete decomposition, leaving a small amount of carbonaceous residue. |

Note: The temperature ranges and mass loss percentages are illustrative and depend on experimental conditions such as heating rate and atmosphere.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes the low-frequency vibrational modes of molecules in the range of approximately 0.1 to 3 THz (about 3 to 100 cm⁻¹). kab.ac.ug This region of the electromagnetic spectrum corresponds to the collective motions of molecules, such as intermolecular vibrations (lattice or phonon modes) in a crystal, as well as large-amplitude intramolecular motions like torsional modes of functional groups. kab.ac.ugresearchgate.net

Because these low-frequency modes are highly sensitive to the long-range order and specific arrangement of molecules in the solid state, THz spectroscopy is an exceptionally powerful tool for:

Polymorph and Solvate Discrimination: Different crystal forms have distinct lattice structures, which give rise to unique and characteristic absorption peaks in the THz spectrum. youtube.com

Studying Hydrogen Bonding: The stretching and bending of intermolecular hydrogen bonds often occur in the THz frequency range.

Monitoring Phase Transitions: Changes in the crystal structure during a phase transition can be observed in real-time by monitoring the THz spectrum.

For this compound, the THz spectrum would reveal a set of sharp absorption peaks, each corresponding to a specific phonon mode of its crystal lattice. For the parent compound, benzamide, distinct absorption bands have been observed at 0.83, 1.63, and 1.73 THz. kab.ac.ugresearchgate.net The presence of the ethoxy substituent in this compound would be expected to introduce new low-frequency modes related to its torsional motion and alter the existing lattice modes due to its influence on the crystal packing.

Interactive Table: Representative Low-Frequency Modes in the THz Region for Crystalline Benzamides

| Frequency (THz) | Frequency (cm⁻¹) | Potential Assignment |

| 0.8 - 1.0 | 27 - 33 | Intermolecular hydrogen bond vibrations or lattice phonon modes involving translational motion of molecules. kab.ac.ug |

| 1.2 - 1.5 | 40 - 50 | Torsional (twisting) mode of the amide group relative to the aromatic ring. |

| 1.6 - 1.8 | 53 - 60 | Lattice phonon modes involving librational (rocking) motion of the entire molecule within the crystal unit cell. researchgate.net |

| 1.9 - 2.2 | 63 - 73 | Torsional mode of the ethoxy substituent or coupled intermolecular modes. |

Note: These assignments are general. Precise assignment requires computational modeling (e.g., Density Functional Theory) correlated with experimental data.

Pharmacological and Biological Evaluation of 3 Ethoxybenzamide and Its Active Analogues

Enzyme Inhibition and Activation Studies

Detailed enzymatic assays are crucial for elucidating the mechanism of action of any compound. However, for 3-Ethoxybenzamide, specific data on its inhibitory or activatory effects on several key enzyme classes are not available in the current body of scientific literature.

Modulation of Cyclooxygenase (COX) Enzymes

There is no specific data available from in vitro or in vivo studies detailing the inhibitory or modulatory effects of this compound on Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes. Its structural isomer, 2-Ethoxybenzamide (B1671398) (Ethenzamide), is known for its analgesic and anti-inflammatory properties, which are generally associated with the inhibition of COX enzymes medkoo.comnih.gov. This suggests that benzamide (B126) structures can interact with this enzyme class, but specific inhibitory concentrations (IC50) for this compound have not been reported.

Inhibition of Histone Deacetylase (HDAC) Activity

Benzamide derivatives are a known class of Histone Deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation and are targets for cancer therapy nih.govnih.gov. However, there are no specific studies that have screened or characterized this compound for its potential to inhibit any of the HDAC isoforms. Therefore, no data on its inhibitory activity or selectivity profile is available.

Interaction with E3 Ubiquitin Ligases (e.g., VHL)

The recruitment of E3 ubiquitin ligases, such as the von Hippel-Lindau (VHL) protein, is a key mechanism for targeted protein degradation by technologies like PROTACs nih.govnih.govrsc.org. There is no published research to indicate that this compound has been investigated as a ligand for VHL or any other E3 ubiquitin ligase. Consequently, its potential role in this area of research is unknown.

Investigation of Other Metabolic Enzymes

The effect of this compound on other metabolic enzymes, such as the cytochrome P450 (CYP) family, has not been systematically studied. A computational prediction suggests that N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide may interact with metabolic enzymes, but this is a derivative and not this compound itself . Without experimental data, the metabolic profile and potential for drug-drug interactions of this compound remain uncharacterized.

Receptor Binding and Agonist/Antagonist Profiling

A comprehensive receptor binding profile for this compound is not available in the public domain. There is a lack of screening data to indicate its affinity for common central nervous system (CNS) or peripheral receptors.

Research on structurally similar 3-methoxybenzamide (B147233) derivatives has shown high affinity for the dopamine (B1211576) D3 receptor nih.gov. For instance, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide was identified as a potent D3 receptor full agonist with a Ki of 0.18 nM nih.gov. While this indicates that the 3-substituted benzamide scaffold can target G protein-coupled receptors, it is not direct evidence of this compound's receptor binding properties. Without a broad receptor screening panel, its potential as an agonist or antagonist at any specific receptor remains unknown.

Serotonin (B10506) Receptor (e.g., 5HT2B) Binding and Functional Activity

No specific studies detailing the binding affinity or functional activity of this compound at serotonin receptors, including the 5HT2B subtype, were identified. The interaction of benzamides with serotonin receptors is known to be highly dependent on the substitution pattern on the aromatic ring. For instance, some substituted benzamides act as potent antagonists at 5-HT3 receptors. nih.gov However, without direct experimental data, the serotonergic activity of this compound cannot be determined.

Beta-Adrenergic Receptor Ligand Binding and Selectivity

There is no available research data on the binding affinity and selectivity of this compound for beta-adrenergic receptors. Adrenergic receptors are key targets for many therapeutic agents, but the potential for this compound to interact with these receptors has not been explored in published studies.

Analysis of Other Receptor Interactions

Interactions of this compound with other receptor systems have not been documented. While some N-substituted benzamides exhibit affinity for dopamine D2 receptors, this is not a general property of all benzamides and is highly structure-dependent. nih.gov For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a more complex benzamide derivative, shows high affinity and selectivity for the dopamine D4 receptor. nih.gov However, such findings cannot be extrapolated to this compound.

Cellular and Molecular Mechanism of Action Studies

The cellular and molecular mechanisms of action for this compound are largely uninvestigated. While related compounds have shown promise in various therapeutic areas, specific data for the 3-ethoxy isomer is lacking.

Anti-Inflammatory Signaling Pathways

Specific studies on the effects of this compound on anti-inflammatory signaling pathways, such as the inhibition of NF-κB or cyclooxygenase (COX) enzymes, have not been reported. Certain N-substituted benzamides have been shown to inhibit NF-κB activation, a key pathway in inflammation. nih.gov However, the structural requirements for this activity are specific, and it is unknown if this compound possesses this property.

Anticancer Activity and Cell Proliferation Modulation

There is no direct evidence in the scientific literature to support the anticancer activity or modulation of cell proliferation by this compound. Research into the anticancer effects of benzamide derivatives has focused on other substitution patterns. For example, a study on 3,4,5-trihydroxy-N-alkyl-benzamides showed some activity against colon carcinoma cells, but this is a structurally distinct class of compounds. ui.ac.id Some N-substituted benzamides have been shown to induce apoptosis in cancer cells through mechanisms that can be independent of p53 and may involve the release of cytochrome c and activation of caspase-9. nih.gov A novel imidazo-benzamide derivative was also found to induce apoptosis in human lung adenocarcinoma cells. nih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms

The antimicrobial properties of this compound have not been specifically evaluated. A study on esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, which are derivatives of a related aldehyde, demonstrated some antifungal and antibacterial activity. researchgate.net However, these findings cannot be directly attributed to this compound itself, as the oxime ester functionality is critical to the observed activity.

Regulation of Melanin (B1238610) Synthesis via CREB Phosphorylation

Research into the biological activities of ethoxybenzamide derivatives has revealed a significant role for 2-Ethoxybenzamide in the regulation of melanin synthesis. Studies conducted on B16F1 melanoma cells have demonstrated that 2-Ethoxybenzamide can enhance the production of melanin. This effect is closely linked to the compound's ability to influence key signaling pathways within the melanocytes.

The mechanism of action appears to be centered on the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylation is a critical step in the activation of CREB, which then acts as a transcription factor, binding to specific DNA sequences and initiating the transcription of downstream genes. In the context of melanogenesis, activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis.

Interestingly, while 2-Ethoxybenzamide was observed to induce the phosphorylation of CREB, it did not lead to an increase in intracellular cyclic AMP (cAMP) levels. This suggests that its mechanism of action is independent of the canonical cAMP-PKA pathway that is often associated with CREB activation.

Further investigation into the signaling cascade revealed that 2-Ethoxybenzamide also activates the extracellular signal-regulated kinase (ERK) pathway. The interplay between the ERK pathway and melanin synthesis in the presence of 2-Ethoxybenzamide is complex. Treatment with a specific ERK inhibitor, PD98059, in conjunction with 2-Ethoxybenzamide, resulted in an even greater enhancement of melanin content. This indicates that while 2-Ethoxybenzamide activates ERK, this particular pathway may exert a negative regulatory effect on melanin synthesis, and its inhibition potentiates the pro-melanogenic effects of the compound.

Table 1: Effects of 2-Ethoxybenzamide on Melanogenesis Markers in B16F1 Melanoma Cells

Gastroprokinetic Effects and Mechanisms

While direct studies on the gastroprokinetic effects of this compound are limited in publicly available scientific literature, research into structurally related benzamide compounds provides insight into the potential prokinetic activities of this class of molecules. Prokinetic agents are substances that enhance gastrointestinal motility through coordinated muscle contractions, facilitating the movement of food through the digestive tract.

A study focused on novel benzamide derivatives identified a compound, 4-amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide, which demonstrated potent and selective gastric prokinetic activity. This molecule, a derivative of 2-ethoxybenzamide, was shown to be effective in accelerating gastric emptying in animal models. The prokinetic action of many benzamide derivatives is often attributed to their interaction with specific receptors in the gastrointestinal tract.

The mechanisms of action for prokinetic benzamides can vary. For instance, some benzamides act as dopamine D2 receptor antagonists. Dopamine typically has an inhibitory effect on gastrointestinal motility, and by blocking its receptors, these compounds can increase muscle contractions. Another common mechanism is the agonism of serotonin 5-HT4 receptors, which stimulates the release of acetylcholine, a neurotransmitter that promotes gut motility.

In the case of the aforementioned 2-ethoxybenzamide derivative, it exhibited its prokinetic effects with only weak dopamine D2 receptor antagonism, suggesting that other mechanisms may be at play. The structural similarity of this compound to these prokinetically active compounds suggests that it could potentially exert similar effects, although this would require direct experimental verification.

Influence on Gene Expression and Protein-Protein Interactions

The influence of this compound and its isomers on cellular processes extends to the regulation of gene expression. Some findings suggest that this compound may function by modifying the architecture of chromatin, the complex of DNA and proteins that forms chromosomes. By altering chromatin structure, the compound can modulate the accessibility of genes to the transcriptional machinery, thereby influencing their expression. This mechanism has been implicated in the therapeutic potential of the compound in various diseases.

Furthermore, a derivative of 2-ethoxybenzamide, N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-benzamide (CTB), has been identified as a histone acetyltransferase (HAT) activator. HATs are enzymes that play a crucial role in epigenetic regulation by adding acetyl groups to histone proteins, which typically leads to a more relaxed chromatin structure and increased gene transcription. The ability of a 2-ethoxybenzamide derivative to activate HATs highlights a specific mechanism by which this class of compounds can regulate gene expression.

The concept of influencing protein-protein interactions (PPIs) is a key area of modern drug discovery. These interactions are fundamental to almost all cellular processes. While there is no direct evidence from the searched literature to suggest that this compound's primary mode of action is the direct modulation of PPIs, its effects on gene expression are an indirect means of influencing the landscape of protein interactions within a cell. By altering the expression levels of various genes, the availability of specific proteins to engage in interactions is consequently modified. However, further research is needed to determine if this compound can directly bind to and either inhibit or stabilize specific protein-protein complexes.

Table 2: Mentioned Compounds

Computational Chemistry and Molecular Modeling for 3 Ethoxybenzamide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 3-Ethoxybenzamide, to the active site of a target protein.

The primary goal of molecular docking is to identify the most likely binding pose of a ligand within a protein's binding pocket. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the protein's active site. For this compound, this process would involve generating a three-dimensional model of the compound and docking it into the crystal structure of a relevant biological target. The resulting docked poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Understanding these binding modes is crucial for structure-based drug design, as it can guide the chemical modification of this compound to enhance its binding affinity and selectivity. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to other benzamide (B126) derivatives to predict their interactions with various protein targets researchgate.net. The process generally involves defining the receptor's binding site and using a scoring function to evaluate the different poses of the ligand researchgate.net.

Beyond predicting the binding pose, molecular docking simulations also provide a computational assessment of the binding affinity, often expressed as a docking score or an estimated binding free energy. This score is calculated by the docking program's scoring function, which approximates the thermodynamic stability of the ligand-protein complex. A lower docking score typically indicates a more favorable binding interaction. For this compound, a library of potential protein targets could be screened computationally, and the docking scores would help prioritize which targets are most likely to bind the compound with high affinity. This in silico screening approach can significantly accelerate the identification of potential therapeutic targets for this compound. It is important to note that while docking scores are useful for ranking potential binders, they are approximations and may not always perfectly correlate with experimental binding affinities nih.govnih.gov. Therefore, more rigorous methods, such as molecular dynamics simulations, are often employed for more accurate binding affinity predictions nih.gov.

| Parameter | Description | Relevance to this compound |

| Docking Score | A numerical value representing the predicted binding affinity. | To rank and prioritize potential protein targets for this compound. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the protein's active site. | To visualize and understand the key molecular interactions between this compound and its target. |

| Intermolecular Interactions | Hydrogen bonds, hydrophobic contacts, electrostatic interactions, etc. | To identify the specific chemical features of this compound responsible for binding. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of each atom, offering insights into the flexibility of both the ligand and the protein, and the stability of their complex.

Once a promising binding pose of this compound is identified through molecular docking, MD simulations can be used to assess the stability of this complex over time. A simulation is initiated with the docked structure, and the trajectory of the system is followed for a period typically ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation. Furthermore, MD simulations can reveal dynamic changes in the protein structure upon ligand binding, which can be crucial for understanding the mechanism of action. These simulations can provide a more realistic representation of the biological environment by including explicit solvent molecules and physiological ion concentrations nih.govresearchgate.net.

| MD Simulation Parameter | Information Gained | Significance for this compound Research |

| Root-Mean-Square Deviation (RMSD) | Stability of the protein-ligand complex. | To confirm if the docked pose of this compound is stable over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual residues. | To identify key flexible residues in the protein's active site that interact with this compound. |

| Radius of Gyration (Rg) | Compactness of the protein-ligand complex. | To assess overall structural changes in the protein upon binding of this compound. |

| Binding Free Energy (e.g., MM-PBSA) | Quantitative prediction of binding affinity. | To obtain a more accurate estimation of how strongly this compound binds to its target. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide the most accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations. For this compound, quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to determine its optimized geometry, electronic properties, and spectroscopic characteristics epstem.netbohrium.comresearchgate.netnih.gov. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability bohrium.com. These calculations can also provide insights into the molecule's electrostatic potential surface, which is crucial for understanding its interactions with other molecules, including protein targets and other chemical compounds mdpi.com. While computationally intensive, quantum chemical calculations offer a fundamental understanding of the intrinsic properties of this compound, which can complement the findings from molecular docking and MD simulations.

| Quantum Chemical Property | Description | Importance for this compound |

| Optimized Molecular Geometry | The lowest energy 3D structure of the molecule. | Provides the most stable conformation of this compound for use in other computational studies. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of this compound. |

| Molecular Electrostatic Potential (MEP) | The charge distribution around the molecule. | Helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. |

| Mulliken Atomic Charges | The partial charge on each atom in the molecule. | Provides insight into the charge distribution and reactivity of different parts of this compound. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.commpg.de It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. chemrxiv.org DFT calculations provide valuable information about a molecule's electronic properties, including the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding its reactivity. scispace.comresearchgate.net

Key parameters derived from DFT that help in assessing molecular reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. inonu.edu.tr

Other reactivity descriptors derived from these orbital energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). mdpi.comnih.gov

While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, calculations on similar benzamide structures provide a framework for understanding its likely electronic characteristics. nih.gov The application of DFT would allow for the precise calculation of these parameters for this compound, offering a quantitative basis to predict its behavior in chemical reactions. aalto.fi

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Note: These values are illustrative and would require specific DFT calculations for confirmation.

| Descriptor | Symbol | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 | Electron-donating capability |

| LUMO Energy | ELUMO | - | -1.2 | Electron-accepting capability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 | Kinetic stability and reactivity |

| Ionization Potential | I | -EHOMO | 6.5 | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | 1.2 | Energy released upon gaining an electron |

| Electronegativity | χ | (I+A)/2 | 3.85 | Electron-attracting tendency |

| Chemical Hardness | η | (I-A)/2 | 2.65 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ²/2η | 2.80 | Propensity to accept electrons |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions. libretexts.orgwolfram.com

The color spectrum on an MEP map typically ranges from red to blue.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green and yellow regions denote areas with intermediate or near-zero potential. wolfram.com

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the carbonyl oxygen and the nitrogen atom of the amide group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the amide hydrogens and the hydrogens of the aromatic ring. The ethoxy group's oxygen would also contribute to the negative potential region. This visualization is invaluable for predicting non-covalent interactions, such as those between a drug molecule and its biological target. ucsb.edu

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the known three-dimensional structure of a biological target, typically a protein or enzyme. semanticscholar.org By understanding the geometry and properties of the target's binding site, researchers can design or identify molecules that fit and interact with it with high specificity and affinity.

The SBDD process generally involves:

Target Identification and Validation: Identifying a biologically relevant target and obtaining its 3D structure, usually through X-ray crystallography or NMR spectroscopy.

Binding Site Analysis: Characterizing the active site or allosteric site of the target to identify key amino acid residues, pockets, and potential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions). mdpi.com

Virtual Screening or de novo Design: Using computational methods like molecular docking to screen large libraries of compounds for their ability to bind to the target site. semanticscholar.org Alternatively, new molecules can be designed from scratch to be complementary to the binding site.

Hit to Lead Optimization: Chemically modifying promising "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

In the context of this compound, if a specific biological target were identified, SBDD methodologies could be employed to optimize its structure. For instance, if this compound were found to inhibit a particular enzyme, molecular docking studies would be performed to predict its binding mode within the enzyme's active site. This information would guide medicinal chemists in modifying the ethoxy, amide, or phenyl moieties to enhance interactions with key residues, thereby improving its inhibitory activity.

Pharmacophore Modeling and Virtual Screening Techniques

Pharmacophore modeling and virtual screening are powerful ligand-based and structure-based computational tools used to identify novel drug candidates. nih.gov

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups. dovepress.com A pharmacophore model can be generated from a set of known active molecules or from the ligand-binding site of a target protein. mdpi.com For benzamide derivatives, studies have identified key pharmacophoric features responsible for their activity against targets like the bacterial cell division protein FtsZ. nih.gov A typical pharmacophore model for a benzamide analogue might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide group), and an aromatic ring. nih.govnih.gov

Virtual Screening (VS) is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gove3s-conferences.org

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to fit candidate molecules into the 3D structure of a biological target and scores their potential binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS methods search for molecules that are similar to known active compounds, either by 2D similarity or by matching a 3D pharmacophore model. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model could then be used to screen virtual compound libraries to discover new molecules with potentially similar or improved biological activity.

Computational Prediction of Biological Activity and ADMET Properties

Computational tools are widely used to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. jonuns.combiorxiv.org This in silico profiling helps to prioritize compounds with favorable drug-like properties and identify potential liabilities before committing to expensive and time-consuming experimental studies. biorxiv.org

Various online platforms and software, such as admetSAR and SwissADME, use Quantitative Structure-Activity Relationship (QSAR) models built from large datasets of experimental data to make these predictions. ecust.edu.cnimsc.res.in For this compound, a comprehensive ADMET profile can be generated, providing insights into its likely behavior in a biological system.

Table 2: Predicted ADMET Profile for this compound Data generated from computational prediction models and should be interpreted as estimates.

| Category | Property | Predicted Result | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | + | Likely well-absorbed from the gut |

| Caco-2 Permeability | + | Likely permeable across intestinal cells ecust.edu.cn | |

| P-glycoprotein Substrate | Non-substrate | Not likely to be actively pumped out of cells | |